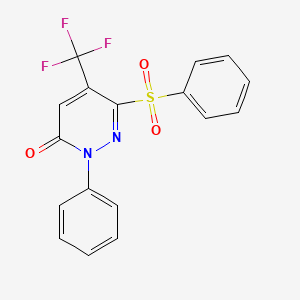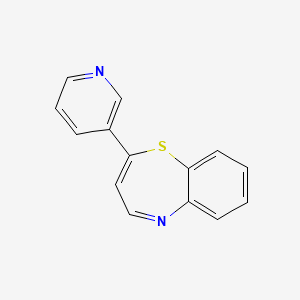![molecular formula C13H7N3O2S B3160279 N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide CAS No. 866039-04-5](/img/structure/B3160279.png)
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide
Overview
Description
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. BTK is a key enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its direct effects on BTK signaling, N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has also been shown to modulate the tumor microenvironment, leading to enhanced anti-tumor immune responses. N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low clearance.
Advantages and Limitations for Lab Experiments
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It has high potency and selectivity for BTK, making it an ideal tool compound for studying BTK signaling pathways. N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has also been shown to be efficacious in preclinical models of B-cell malignancies, making it a promising therapeutic candidate. However, N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has some limitations for use in lab experiments. Its high potency may lead to off-target effects, and its long half-life may result in accumulation in tissues, potentially leading to toxicity.
Future Directions
There are several future directions for the study of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide. One area of interest is the potential use of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another area of interest is the development of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide as a therapeutic agent for other B-cell malignancies, such as Waldenström macroglobulinemia or multiple myeloma. Finally, the development of N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity is an area of ongoing research.
Scientific Research Applications
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has been extensively studied for its therapeutic potential in B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has shown potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.
properties
IUPAC Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O2S/c14-7-8-11-9(3-1-5-15-11)18-13(8)16-12(17)10-4-2-6-19-10/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBIDKYYSPRWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(O2)NC(=O)C3=CC=CS3)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanofuro[3,2-b]pyridin-2-yl)-2-thiophenecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-(5-morpholino-2-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3160196.png)
![4-(2-hydroxyethyl)-2,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3160204.png)
![N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B3160211.png)
![2-ethoxy-N-{3-[(2-ethoxy-3-pyridinyl)carbonyl]-1,3-thiazolan-2-yliden}nicotinamide](/img/structure/B3160215.png)

![N-[3-(4-benzylpiperazino)-1-(4-ethylphenyl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B3160225.png)
![N-{1-(4-ethylphenyl)-3-[4-(2-fluorophenyl)piperazino]-3-oxopropyl}-2,2,2-trifluoroacetamide](/img/structure/B3160229.png)


![Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3160257.png)


![2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B3160282.png)
